![molecular formula C20H27N5 B2746615 N,N-dimethyl-N'-(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine CAS No. 896080-09-4](/img/structure/B2746615.png)
N,N-dimethyl-N'-(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N,N-dimethyl-N’-(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrimidine core, which is a type of heterocyclic compound (compounds that contain atoms of at least two different elements). This core is substituted with various groups including a phenyl ring, a propyl group, and an ethane-1,2-diamine moiety that is further substituted with two methyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of nitrogen atoms suggests that it might have regions of positive and negative charge, which could allow it to participate in various chemical reactions .Chemical Reactions Analysis
The reactivity of this compound would depend on the nature of its substituents and the electronic configuration of the pyrazolo[1,5-a]pyrimidine core. Amines, such as the dimethylamine group present in this molecule, are generally basic and can participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar groups could make it soluble in polar solvents. Its boiling and melting points would depend on the strength of the intermolecular forces .科学的研究の応用
Synthesis and Chemical Reactivity
The synthesis of pyrazolopyrimidine derivatives has been a focus of chemical research due to their potential biological activities. For example, Dumaitre and Dodic (1996) described the synthesis of 6-phenylpyrazolo[3,4-d]pyrimidones, specific inhibitors of cyclic GMP specific (type V) phosphodiesterase, which showed enzymatic and cellular activity along with in vivo oral antihypertensive activity (Dumaitre & Dodic, 1996). Similarly, the work by Bruni et al. (1994) on the reactivity of 7‐(2‐dimethylaminovinyl)pyrazolo[1,5‐a]pyrimidines led to the synthesis of derivatives with potential as benzodiazepine receptor ligands, indicating a methodological interest in accessing diverse biological activities through structural modifications of the pyrazolopyrimidine scaffold (Bruni et al., 1994).
Biological Activity and Applications
The pharmacological potential of pyrazolopyrimidines has been explored in various studies. Abdel‐Aziz et al. (2008) synthesized novel pyrazolo[1,5‐a]pyrimidine derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety, which exhibited moderate antibacterial and antifungal effects, demonstrating the compound's potential in antimicrobial research (Abdel‐Aziz et al., 2008). Darweesh et al. (2016) focused on the microwave-mediated synthesis of heterocycles based on benzothiazole and benzimidazole, leading to pyrazolopyrimidine derivatives, highlighting the versatility of such compounds in synthesizing heterocyclic compounds with potential biological activities (Darweesh et al., 2016).
Structural and Chemical Characterization
The structural and chemical characterization of pyrazolopyrimidines has also been a subject of interest. Navarro et al. (1997) prepared and characterized a series of ternary palladium(II) binuclear complexes containing triazolopyrimidinate bridges, providing insight into the coordination chemistry of pyrazolopyrimidines and their potential applications in materials science (Navarro et al., 1997).
Safety and Hazards
特性
IUPAC Name |
N',N'-dimethyl-N-(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5/c1-5-9-17-14-18(21-12-13-24(3)4)25-20(22-17)19(15(2)23-25)16-10-7-6-8-11-16/h6-8,10-11,14,21H,5,9,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPWMVRBNLIVTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=NN2C(=C1)NCCN(C)C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-N'-(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

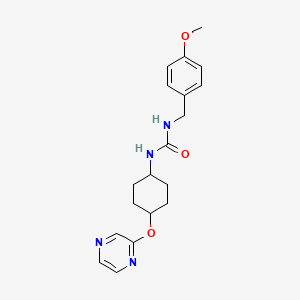

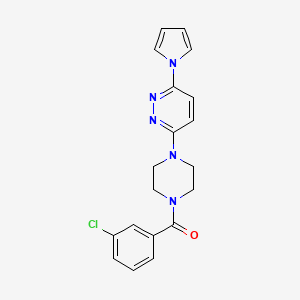
![3-(4-methoxyphenyl)-5,7,9-trimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2746537.png)


![1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2746541.png)
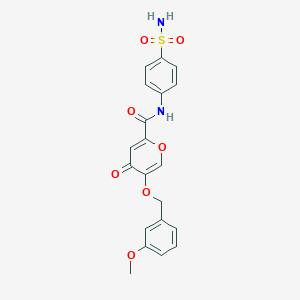
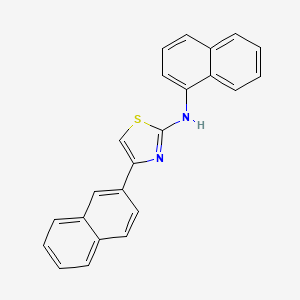
![2-(3-Chlorophenyl)-7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2746547.png)

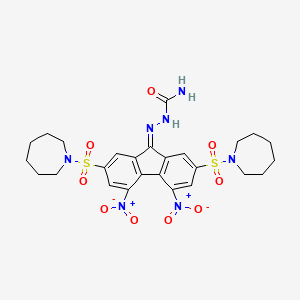
![ethyl 2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2746553.png)
![N-[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino]-6-fluoropyridin-2-amine](/img/structure/B2746555.png)